(4-methoxy-1H-indol-3-yl)methanamine
Overview
Description
(4-Methoxy-1H-indol-3-yl)methanamine is an organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological significance
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit polymerization of tubulin, a protein that forms microtubules, which are essential for cell division .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple pathways may be affected .
Result of Action
Indole derivatives have been associated with a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-methoxy-1H-indol-3-yl)methanamine typically involves the Fischer indole synthesis, which is a classical method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the corresponding hydrazone. This intermediate then undergoes cyclization and rearrangement to yield the indole derivative. For this compound, the starting materials would include 4-methoxyphenylhydrazine and a suitable aldehyde or ketone .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the Fischer indole synthesis on a larger scale .
Chemical Reactions Analysis
Types of Reactions: (4-Methoxy-1H-indol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted indole derivatives with functional groups introduced at the 2-position.
Scientific Research Applications
(4-Methoxy-1H-indol-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to neurotransmitters and receptor binding due to its structural similarity to serotonin and other biologically active indoles.
Medicine: Research into its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities, is ongoing.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
(1H-Indol-3-yl)methanamine: Lacks the methoxy group at the 4-position, resulting in different chemical and biological properties.
(5-Methoxy-1H-indol-3-yl)methanamine: Features a methoxy group at the 5-position instead of the 4-position, leading to variations in reactivity and biological activity.
(1-Methyl-1H-indol-3-yl)methanamine:
Uniqueness: The presence of the methoxy group at the 4-position in (4-methoxy-1H-indol-3-yl)methanamine imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
(4-methoxy-1H-indol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-13-9-4-2-3-8-10(9)7(5-11)6-12-8/h2-4,6,12H,5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDYCKHEKOEVJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448744 | |
Record name | (4-methoxy-1H-indol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153310-48-6 | |
Record name | (4-methoxy-1H-indol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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